Clorhidrato de 2-amino-N-(4-fluorofenil)-3-fenilpropanamida

Descripción general

Descripción

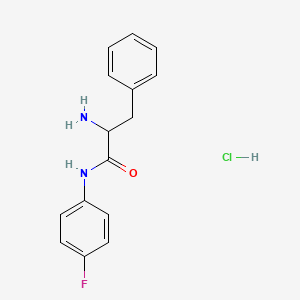

2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride (2-ANF-3-PHP-HCl) is a novel compound with potential applications in scientific research. It is a small molecule with a molecular weight of 325.8 g/mol and a melting point of 126-127 °C. Its structure consists of an amide group, an aromatic ring, and a phenyl group. It is synthesized from readily available starting materials and can be used for a variety of applications.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos anticancerígenos

El andamiaje de 2-aminotiazol, que es estructuralmente similar a Clorhidrato de 2-amino-N-(4-fluorofenil)-3-fenilpropanamida, ha mostrado promesa en el descubrimiento de fármacos anticancerígenos. Es parte de fármacos anticancerígenos aplicados clínicamente como dasatinib y alpelisib. La investigación indica que los derivados de 2-aminotiazol tienen una actividad inhibitoria potente y selectiva contra una amplia gama de líneas celulares cancerosas humanas, incluidos los cánceres de mama, leucemia, pulmón, colon, SNC, melanoma, ovario, riñón y próstata . Esto sugiere que This compound podría modificarse para mejorar sus propiedades anticancerígenas.

Actividad antimicrobiana

Se ha documentado que los compuestos con el núcleo de 2-aminotiazol poseen propiedades antimicrobianas. Dada la similitud estructural, This compound podría explorarse por su eficacia contra varios patógenos microbianos, lo que podría llevar a nuevos agentes antimicrobianos .

Agentes antivirales

Se sabe que los derivados de 2-aminotiazol exhiben actividades antivirales. Esto abre vías de investigación para que This compound se estudie como un posible agente antiviral, especialmente en el contexto de las infecciones virales emergentes .

Propiedades anticonvulsivas

La investigación ha demostrado que ciertos análogos de 2-aminotiazol tienen efectos anticonvulsivos. Esto sugiere que This compound podría ser un candidato para el desarrollo de nuevos medicamentos anticonvulsivos .

Aplicaciones antidiabéticas

El andamiaje de 2-aminotiazol también se asocia con la actividad antidiabética. Esto implica que This compound podría ser útil para crear nuevos tratamientos para la diabetes .

Efectos antihipertensivos

Se ha encontrado que algunos derivados de 2-aminotiazol tienen propiedades antihipertensivas. Por lo tanto, This compound podría utilizarse potencialmente en el desarrollo de nuevos fármacos antihipertensivos .

Actividad antiinflamatoria

Por último, el núcleo de 2-aminotiazol se ha asociado con actividades antiinflamatorias. Esto sugiere que This compound podría investigarse por su posible uso en medicamentos antiinflamatorios .

Mecanismo De Acción

Mode of Action

2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride interacts with its targets (HDAC1, HDAC2, and HDAC3) by inhibiting their enzymatic activity . This inhibition is particularly potent against HDAC3, as indicated by an IC50 value of 95.48 nM . The inhibition of HDACs leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure and promotes gene transcription .

Biochemical Pathways

By inhibiting HDACs, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride affects the epigenetic regulation of gene expression . This can lead to changes in the transcription of various genes, potentially affecting multiple biochemical pathways. The specific pathways affected would depend on the cell type and the genes being expressed in those cells .

Pharmacokinetics

It has been suggested that this compound has a favorable pharmacokinetic profile

Result of Action

The inhibition of HDACs by 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride can lead to various molecular and cellular effects. For example, it has been shown to increase the intracellular level of acetyl-histone H3 and P21, induce G1 cell cycle arrest, and promote apoptosis . These effects contribute to its antitumor activity .

Análisis Bioquímico

Biochemical Properties

2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with histone deacetylases, particularly HDAC3, which are enzymes involved in the regulation of gene expression through the acetylation and deacetylation of histones . The interaction between 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride and HDAC3 results in the inhibition of HDAC3 activity, leading to changes in gene expression and cellular function.

Cellular Effects

The effects of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by promoting apoptosis and causing cell cycle arrest in the G2/M phase . Additionally, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting HDAC3 activity, which leads to the accumulation of acetylated histones and changes in the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride involves its binding interactions with HDAC3. By binding to the active site of HDAC3, this compound inhibits the enzyme’s activity, preventing the deacetylation of histones and other proteins . This inhibition results in the accumulation of acetylated histones, which alters chromatin structure and affects gene expression. Additionally, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride may also interact with other biomolecules, leading to changes in cellular signaling pathways and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of HDAC3 activity and prolonged changes in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit HDAC3 activity and induce apoptosis in tumor cells . At higher doses, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride may exhibit toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. This compound has been shown to affect metabolic flux and metabolite levels by inhibiting HDAC3 activity, which influences the expression of genes involved in metabolism . Additionally, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride may interact with other enzymes and cofactors, further affecting metabolic pathways and cellular function .

Transport and Distribution

The transport and distribution of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride within cells and tissues involve interactions with specific transporters and binding proteins. This compound has been shown to be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride within cells can influence its activity and effects on cellular function .

Subcellular Localization

The subcellular localization of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride is critical for its activity and function. This compound has been shown to localize to the nucleus, where it interacts with HDAC3 and other nuclear proteins . The targeting of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride to specific subcellular compartments is facilitated by targeting signals and post-translational modifications that direct it to the nucleus . The localization of this compound within the nucleus is essential for its ability to inhibit HDAC3 activity and affect gene expression .

Propiedades

IUPAC Name |

2-amino-N-(4-fluorophenyl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O.ClH/c16-12-6-8-13(9-7-12)18-15(19)14(17)10-11-4-2-1-3-5-11;/h1-9,14H,10,17H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRSUGMPAWFCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1527450.png)

![[6-(Tert-butoxy)pyridin-2-yl]methanamine](/img/structure/B1527451.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1527458.png)

![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)

![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)